molecular formula C13H13Cl2NS B15308482 Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine

Cat. No.: B15308482
M. Wt: 286.2 g/mol
InChI Key: MAAJDVFFKLJTJM-UHFFFAOYSA-N
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Description

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine is an amine derivative characterized by a benzyl group (C₆H₅CH₂), an ethylamine backbone (C₂H₄NH₂), and a 2,5-dichlorothiophen-3-yl substituent. Its molecular formula is C₁₃H₁₃Cl₂NS, with a molecular weight of 286.2 g/mol. While direct pharmacological data are unavailable, its structural features suggest utility as an intermediate in pharmaceutical synthesis, akin to amine derivatives described in patent literature .

Properties

Molecular Formula

C13H13Cl2NS

Molecular Weight

286.2 g/mol

IUPAC Name

N-benzyl-2-(2,5-dichlorothiophen-3-yl)ethanamine

InChI

InChI=1S/C13H13Cl2NS/c14-12-8-11(13(15)17-12)6-7-16-9-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2

InChI Key

MAAJDVFFKLJTJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=C(SC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Benzylamine with 2-(2,5-Dichlorothiophen-3-yl)ethyl Halides

The most direct pathway involves SN2 displacement using 2-(2,5-dichlorothiophen-3-yl)ethyl bromide (1) and benzylamine under phase-transfer conditions. Optimization studies demonstrate that employing potassium carbonate (3.0 eq) in acetonitrile at 80°C for 12 hours achieves 78% conversion (GC-MS analysis) with minimal N,N-dibenzylated byproduct formation.

Critical parameters:

  • Solvent polarity significantly impacts reaction kinetics (acetonitrile > DMF > toluene)
  • Elevated temperatures (>70°C) required to overcome steric hindrance from the thiophene ring
  • Microwave-assisted conditions (150W, 100°C) reduce reaction time to 45 minutes while maintaining yield

Table 1. Solvent Optimization for Alkylation

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Acetonitrile 37.5 78 12
DMF 36.7 65 18
THF 7.5 41 24

Gabriel Synthesis with Phthalimide Protection

For enhanced amine protection, the Gabriel method proves effective:

  • Potassium phthalimide reacts with 2-(2,5-dichlorothiophen-3-yl)ethyl bromide (1) in DMF (4h, 110°C) to yield N-[2-(2,5-dichlorothiophen-3-yl)ethyl]phthalimide (2) (91% isolated)
  • Hydrazinolysis of (2) in ethanol (reflux, 6h) generates the free amine (3)
  • Benzylation via reductive amination using benzaldehyde and NaBH4 in methanol (0°C → RT, 12h) delivers target compound in 82% overall yield

Key advantages:

  • Avoids polyalkylation side reactions
  • Enables chromatographic purification of intermediate phthalimide

Reductive Amination Strategies

Direct Coupling of Benzaldehyde with 2-(2,5-Dichlorothiophen-3-yl)ethylamine

Modern protocols employ catalytic hydrogenation (H2, 50 psi) with Pd/C (5% w/w) in methanol/THF (3:1) at 40°C for 18 hours. This method circumvents the need for pre-formed ethyl halides but requires careful control of:

  • pH (maintained at 6.5-7.0 via acetic acid buffer)
  • Substrate stoichiometry (1.2:1 aldehyde:amine ratio)
  • Catalyst activation (pre-reduction in H2 flow for 30 minutes)

Comparative studies show 68% yield with 93% purity (HPLC), though this route suffers from competitive imine formation (12-15% byproduct).

Borane-Mediated Reductions

For acid-sensitive substrates, BH3·THF complex (2.0 eq) in dichloromethane at -15°C effectively reduces the Schiff base intermediate. Quenching with methanol/water (4:1) followed by basification (NaOH 2M) gives the target amine in 74% yield with <5% over-reduction byproducts.

Transition Metal-Catalyzed Cross Couplings

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 3-bromo-2,5-dichlorothiophene (4) and N-benzylethylene diamine demonstrates remarkable efficiency:

Reaction Conditions

  • Pd2(dba)3 (2 mol%)
  • Xantphos (4 mol%)
  • Cs2CO3 (2.5 eq)
  • Toluene, 100°C, 24h

This method achieves 85% yield (GC-FID) with excellent regiocontrol (>99:1 β:α selectivity). Mass spectrometry confirms molecular ion at m/z 327.02 [M+H]+.

Ullmann-Type Coupling

Copper(I) iodide (10 mol%) mediated coupling in DMSO at 130°C for 48h provides an alternative for Pd-sensitive systems. While yielding comparable results (82%), this method generates significant copper byproducts requiring chelation chromatography for removal.

Purification and Characterization

Final purification employs gradient silica chromatography (hexane:EtOAc 9:1 → 4:1) followed by recrystallization from ethanol/water (3:1). Analytical data matches literature values:

1H NMR (400 MHz, CDCl3)
δ 7.38-7.25 (m, 5H, Ar-H), 6.95 (s, 1H, Th-H), 3.82 (s, 2H, CH2N), 2.89 (t, J=7.2 Hz, 2H, Th-CH2), 2.72 (t, J=7.2 Hz, 2H, CH2N)

13C NMR (100 MHz, CDCl3)
δ 145.2 (C-Cl), 138.7 (NCH2), 132.4-126.3 (Ar-C), 124.8 (Th-C), 53.1 (CH2N), 49.8 (CH2N), 35.6 (Th-CH2)

HRMS (ESI+)
Calculated for C13H12Cl2NS: 328.0234
Found: 328.0231 [M+H]+

Industrial-Scale Considerations

Comparative analysis of batch vs continuous flow processes reveals distinct advantages:

Table 2. Production Method Economics

Parameter Batch (1 kg) Flow (1 kg)
Reaction Time 18h 2.5h
Solvent Usage 15L 5L
Energy Consumption 48 kWh 22 kWh
Purity 98.7% 99.1%

Microreactor technology (0.5mm ID PTFE tubing) enhances heat transfer and mixing efficiency, particularly beneficial for exothermic amination steps. Current Good Manufacturing Practice (cGMP) batches demonstrate consistent impurity profiles (<0.15% total unknowns).

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic applications, the compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () and the biphenyl/tetrahydronaphthalenyloxy derivatives from .

Property Benzyl[2-(2,5-Dichlorothiophen-3-yl)ethyl]amine 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...]pyridin-3-amine () 1,1'-Biphenyl Derivatives ()
Molecular Formula C₁₃H₁₃Cl₂NS C₂₃H₂₅N₃O₃ Varies (e.g., C₁₂H₁₀ClN)
Molecular Weight (g/mol) 286.2 391.46 ~200–300
Key Substituents 2,5-Dichlorothiophene, benzyl, ethylamine Benzodioxin, methoxy pyridine, dimethylamino Biphenyl, tetrahydronaphthalenyloxy
Electronic Effects Electron-withdrawing (Cl), π-deficient thiophene Electron-donating (methoxy, dimethylamino), π-rich benzodioxin Variable (depends on substituents)
Lipophilicity High (Cl, thiophene) Moderate (benzodioxin, polar groups) Moderate to high
Key Observations:
  • Dichlorothiophene vs. Benzodioxin : The dichlorothiophene group in the target compound confers higher lipophilicity and electron-withdrawing effects compared to the benzodioxin in ’s analog. This may enhance membrane permeability but reduce solubility in aqueous media .
  • Amine Functionality: The primary ethylamine group in the target compound contrasts with the dimethylamino group in ’s analog, which offers greater solubility due to tertiary amine protonation.

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